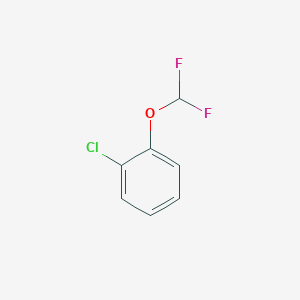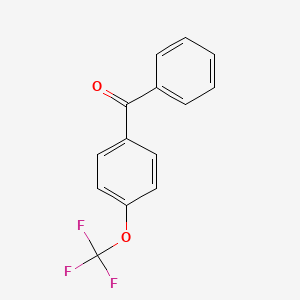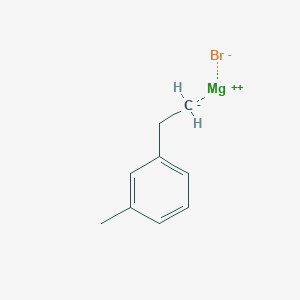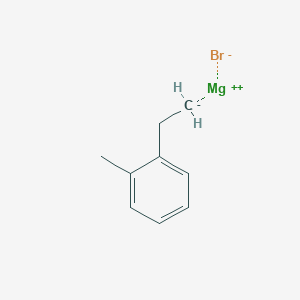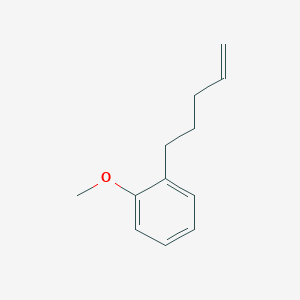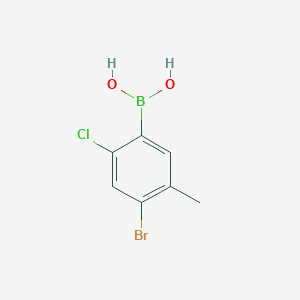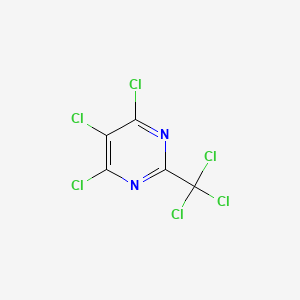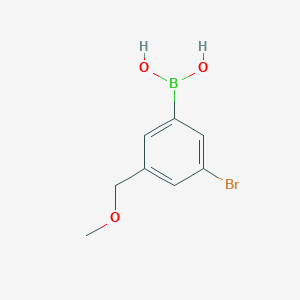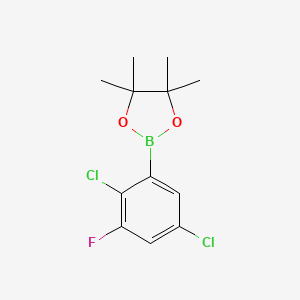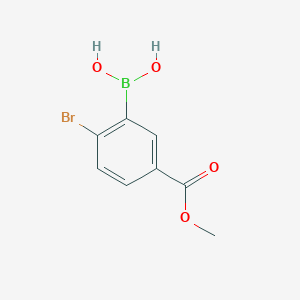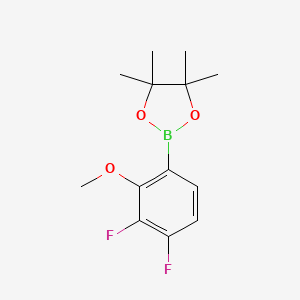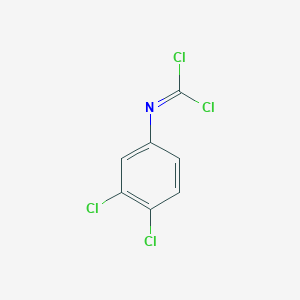
3,4-Dichlorophenylisocyanide dichloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenylisocyanide dichloride, 95% (3,4-DCPI-Cl) is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 95-97°C, and is soluble in water and ethanol. 3,4-DCPI-Cl is commonly used in organic synthesis, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
Applications De Recherche Scientifique
3,4-Dichlorophenylisocyanide dichloride, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of other compounds. It is also used in the synthesis of polymers, as well as in the synthesis of other materials.
Mécanisme D'action
3,4-Dichlorophenylisocyanide dichloride, 95% is an anionic compound, which means that it has an overall negative charge. It is believed to act as a Lewis acid, meaning that it can act as a proton acceptor in chemical reactions. It is also believed to act as a nucleophile, meaning that it can act as an electron donor in chemical reactions. In addition, it can act as an electrophile, meaning that it can act as a proton donor in chemical reactions.
Biochemical and Physiological Effects
3,4-Dichlorophenylisocyanide dichloride, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it may have antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have antifungal, antibacterial, and antiviral properties. Additionally, it has been shown to have a protective effect on cells and tissues, as well as a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-Dichlorophenylisocyanide dichloride, 95% in lab experiments include its low cost, availability, and ease of use. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is a toxic compound and should be handled with care. Additionally, it is a corrosive compound and should not be used in contact with skin or eyes.
Orientations Futures
The potential future directions of using 3,4-Dichlorophenylisocyanide dichloride, 95% in scientific research include further exploring its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and anti-cancer effects could be beneficial. Additionally, further research into its potential protective effects on cells and tissues, as well as its potential protective effects on the liver and kidneys, could also be beneficial. Finally, further research into its potential applications in the synthesis of polymers and other materials could also be beneficial.
Méthodes De Synthèse
3,4-Dichlorophenylisocyanide dichloride, 95% is synthesized in a two-step process. In the first step, 3,4-dichloropropionyl chloride is reacted with sodium cyanide to produce 3,4-dichloropropionyl isocyanide. The second step involves the reaction of 3,4-dichloropropionyl isocyanide with sodium chloride to produce 3,4-Dichlorophenylisocyanide dichloride, 95%.
Propriétés
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylisocyanide dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

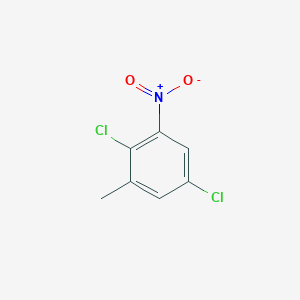
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
